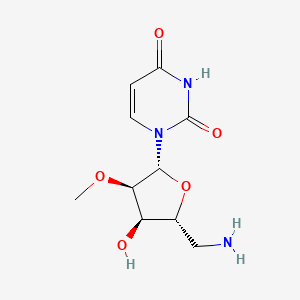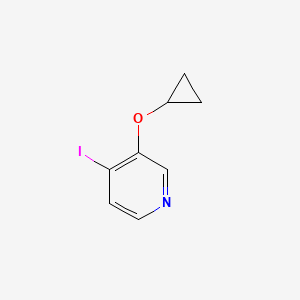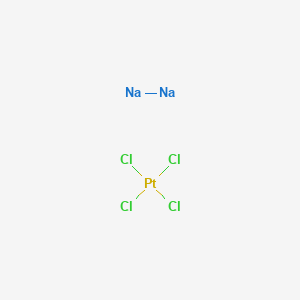
Sodiosodium;tetrachloroplatinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrachloroplatinate(II) is a coordination compound with the chemical formula Na₂PtCl₄·xH₂O. It is a brown-colored solid that is soluble in water and alcohols. This compound is significant in various fields due to its unique chemical properties and its role as a precursor to other platinum-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrachloroplatinate(II) can be synthesized by the reduction of hexachloroplatinate salts. One common method involves the reduction of hexachloroplatinate(IV) with sulfur dioxide in an aqueous solution, resulting in the formation of sodium tetrachloroplatinate(II) .
Industrial Production Methods: In industrial settings, sodium tetrachloroplatinate(II) is produced through similar reduction processes, often involving large-scale reactions with controlled conditions to ensure high yield and purity. The process typically involves the use of hydrochloric acid and sulfur dioxide as reducing agents .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrachloroplatinate(II) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and hydrochloric acid are commonly used for oxidation reactions.
Substitution: Ligands such as triphenylphosphine and ammonia are used under controlled conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Sodium tetrachloroplatinate(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium tetrachloroplatinate(II) involves its ability to undergo oxidation and substitution reactions. In biological systems, platinum compounds interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately causing cell death. This mechanism is particularly relevant in the context of chemotherapy, where platinum-based drugs target rapidly dividing cancer cells .
Comparison with Similar Compounds
Potassium tetrachloroplatinate(II) (K₂PtCl₄): Similar in structure and reactivity, but with potassium ions instead of sodium.
Sodium tetrachloropalladate(II) (Na₂PdCl₄): Similar in terms of being a coordination compound with palladium instead of platinum.
Uniqueness: Sodium tetrachloroplatinate(II) is unique due to its specific reactivity with ligands and its role as a precursor to important platinum-based drugs. Its ability to form stable complexes with various ligands makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
Cl4Na2Pt |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
sodiosodium;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;;;+4/p-4 |
InChI Key |
XEGKKGGYSCPDQK-UHFFFAOYSA-J |
Canonical SMILES |
[Na][Na].Cl[Pt](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





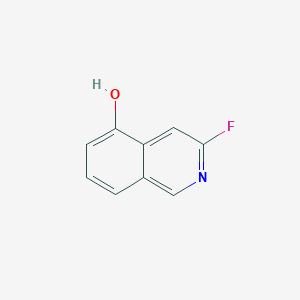
![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
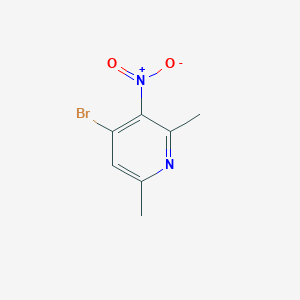
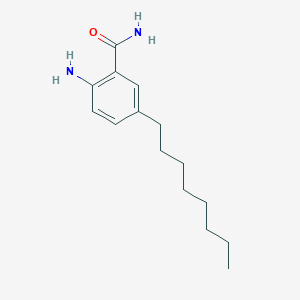


![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
